3'-Chloro-4'-ethoxy-5'-fluoroacetophenone
Description
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone (CAS: 1017779-05-3) is a fluorinated and chlorinated acetophenone derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol . Its structure consists of an acetophenone backbone substituted with a chlorine atom at the 3' position, an ethoxy group (-OCH₂CH₃) at the 4' position, and a fluorine atom at the 5' position (Figure 1). The compound is listed in commercial catalogs (e.g., Alfa, VWR) as a high-purity reagent (97%), indicating its use in organic synthesis, pharmaceuticals, or agrochemical intermediates .
Structure
2D Structure
Properties
IUPAC Name |
1-(3-chloro-4-ethoxy-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGPYUMPWKWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259024 | |
| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-05-3 | |
| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Friedel-Crafts Acylation in Ionic Liquids
- Reactants: Fluorobenzene and chloroacetyl chloride.
- Reaction Medium: Aluminum chloride-based ionic liquids such as [emim]Cl-0.67AlCl₃ or [bmim]Cl-0.75AlCl₃.
- Conditions: Dropwise addition of chloroacetyl chloride at 0-30°C, followed by stirring at the same temperature.
- Product Isolation: Post-reaction, the product is separated via distillation under reduced pressure, avoiding the use of hazardous solvents and minimizing waste.
- Milder reaction conditions.
- High selectivity and yield.
- Recyclable ionic liquids reduce waste and cost.
- Environmentally friendly, avoiding aluminum trichloride waste.
- The ionic liquid medium enhances catalytic activity and selectivity.
- The process reduces energy consumption and simplifies downstream purification.
Multi-step Synthesis via Aromatic Substitutions
- Step 1: Synthesis of 3-chloro-4-ethoxy-5-fluorobenzaldehyde from 3-chloro-5-fluoro-4-hydroxybenzaldehyde via ethylation with iodoethane under basic conditions (potassium hydroxide in tetrahydrofuran).
- Step 2: Conversion of the aldehyde to the corresponding acetophenone through Friedel-Crafts acylation or other suitable acylation methods.
- The ethoxy group is introduced via nucleophilic substitution, providing regioselectivity.
- The aldehyde intermediate can be further oxidized or converted to the acetophenone derivative through standard acylation procedures.
Preparation via Chlorination and Fluorination Pathways
- Chlorination: Starting from fluorinated benzene derivatives, selective chlorination is achieved through electrophilic substitution.
- Fluorination: Incorporation of fluorine at the 5'-position can be accomplished via nucleophilic or electrophilic fluorination, depending on the starting materials.
- Fluorination often employs reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
- Chlorination is optimized to prevent over-substitution and ensure regioselectivity.
Key Data Table: Comparison of Preparation Methods
| Method | Reactants | Solvent/Medium | Conditions | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| Ionic liquid acylation | Fluorobenzene + chloroacetyl chloride | Aluminum chloride ionic liquids | 0-30°C, distillation | 80-90 | Low waste, recyclable | Milder, greener |
| Ethoxy aldehyde route | 3-chloro-5-fluoro-4-hydroxybenzaldehyde + iodoethane | THF, water | Reflux 17h | 98 | Moderate | Good regioselectivity |
| Chlorination/fluorination | Fluorobenzene derivatives | Various fluorinating agents | Varies | 70-85 | Moderate to high | Requires careful control |
Research Findings and Optimization Strategies
- Reactivity Enhancement: Ionic liquids serve as both solvent and catalyst, increasing reaction rates and selectivity.
- Environmental Benefits: Recyclability of ionic liquids and elimination of hazardous reagents like anhydrous aluminum chloride.
- Operational Simplicity: Direct distillation of the product under reduced pressure streamlines purification.
- Yield Improvements: Optimization of temperature, molar ratios, and reaction time enhances overall yields.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-ethoxy-5’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro, ethoxy, and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Scientific Research Applications
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone has been identified for multiple research applications:
1. Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, facilitating the development of various chemical entities.
2. Biology
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable in pharmacological studies aimed at understanding enzyme mechanisms and developing inhibitors.
- Receptor Binding : Its interaction with receptors can inform studies on receptor signaling pathways and drug design.
3. Medicine
- Pharmaceutical Development : The compound's unique substituents suggest potential applications in developing new therapeutic agents, particularly those targeting specific biological pathways.
4. Industry
- Agrochemicals and Specialty Chemicals : It is used as a precursor in manufacturing agrochemicals, highlighting its importance in agricultural chemistry and related fields.
Case Study 1: Enzyme Inhibition
A study explored the enzyme inhibition properties of this compound against specific targets relevant to cancer therapy. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Agrochemical Development
In another study, researchers utilized this compound to synthesize novel agrochemicals that demonstrated effective pest control properties. The synthesized compounds showed improved efficacy compared to existing products on the market.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-ethoxy-5’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Implications :
- Chloro and fluoro substituents at adjacent positions create strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions .
Physical Properties Comparison
Key Observations :
Nucleophilic Reactivity :
- The ketone group in all acetophenones undergoes nucleophilic additions (e.g., Grignard reactions). Electron-withdrawing substituents (Cl, F) enhance electrophilicity at the carbonyl carbon .
- Ethoxy vs. Methoxy : Ethoxy’s stronger electron-donating effect (via +I effect) slightly deactivates the ring compared to methoxy, altering regioselectivity in Friedel-Crafts or nitration reactions .
Biological Activity
3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H10ClFO2. The structure includes a chloro, ethoxy, and fluoro group attached to an acetophenone backbone, which significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 232.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Synthesis Methods
The synthesis of this compound typically involves Friedel-Crafts acylation using acetophenone as the starting material, under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the introduction of halogenated and alkoxy substituents.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity to various biological targets, potentially leading to enzyme inhibition or modulation of receptor signaling pathways.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Anticancer Activity : A study highlighted the potential anticancer properties of compounds containing similar structural motifs. The compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values below 10 μM, indicating strong activity against tumor cells .
- Pharmacological Applications : The compound has been explored for its potential use in developing pharmaceuticals aimed at treating conditions linked to enzyme dysfunctions or receptor anomalies. Its unique substituents may provide selective targeting capabilities that enhance therapeutic efficacy while minimizing side effects .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acetylation, where chloro, ethoxy, and fluoro substituents are introduced sequentially. For example, ethoxy groups are typically added via nucleophilic substitution using ethanol under basic conditions (e.g., NaH), while halogenation (chloro/fluoro) may require directed ortho-metalation or electrophilic substitution . Yield optimization hinges on temperature control (e.g., 0–5°C for halogenation to minimize side reactions) and catalyst selection (e.g., AlCl₃ for acetylation). Purity can be enhanced using column chromatography with hexane/ethyl acetate gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- ¹H/¹³C NMR : Expect distinct signals for the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl carbon). Substituent-induced splitting patterns (e.g., meta-fluoro causing coupling in aromatic protons) should be analyzed .
- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the acetophenone backbone. Ethoxy C-O stretches appear at ~1250 cm⁻¹ .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺) validate purity and molecular weight (calc. MW: ~216.6 g/mol) .
Advanced Research Questions
Q. How do the electronic effects of chloro, ethoxy, and fluoro substituents influence the reactivity of this acetophenone in nucleophilic additions?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, F) : Meta-directing and deactivating, reducing aromatic ring electron density. This slows nucleophilic attack but stabilizes intermediates via resonance.
- Electron-Donating Groups (OEt) : Para/ortho-directing, enhancing ring reactivity. Ethoxy groups increase electron density at the para position, favoring substitutions or additions there.
- Experimental Design : Kinetic studies using varying substituent combinations (e.g., comparing 3'-Cl-4'-OEt-5'-F vs. non-ethoxy analogs) can isolate electronic effects. Monitor reaction rates via UV-Vis or in-situ NMR .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?
- Methodological Answer :
- Purification : Recrystallization in ethanol/water or toluene can remove impurities affecting melting points.
- Cross-Validation : Use multiple techniques (e.g., DSC for melting point, XRD for crystal structure) to confirm physical properties. Discrepancies may arise from polymorphic forms or hydrate formation .
- Spectral Reproducibility : Standardize solvent and temperature conditions for NMR. Compare data with structurally similar compounds (e.g., 4'-Hydroxy-3',5'-dimethoxyacetophenone in ).
Q. What role does this acetophenone derivative play in the synthesis of bioactive molecules, and what functional group transformations are typically employed?
- Methodological Answer :
- Pharmaceutical Intermediates : The acetophenone core is a precursor for chalcones, benzodiazepines, or α-aminoketones. For example, the acetyl group can be oxidized to a carboxylic acid or reduced to a CH₂OH group for further coupling .
- Functionalization Strategies :
- Nucleophilic Aromatic Substitution : Replace chloro with amines or thiols under catalytic Cu(I).
- Cross-Coupling : Suzuki-Miyaura reactions using the fluoro substituent as a directing group .
- Case Study : Analogous compounds like 4'-(2,4-Difluorophenoxy)acetophenone are used in proteomics to study protein interactions, suggesting similar applications for this derivative .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid contact with strong oxidizers .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatile byproducts .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste .
Data Analysis and Interpretation
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using software like Gaussian. Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the para position to ethoxy may show higher electrophilicity .
- Validation : Compare predicted reaction sites with experimental outcomes (e.g., nitration or bromination patterns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
